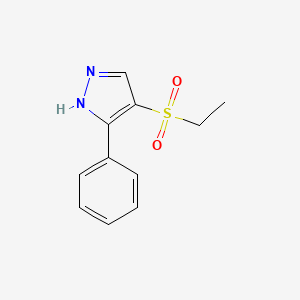

4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole

Description

Overview of Pyrazole (B372694) Scaffold Significance in Contemporary Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in modern medicinal chemistry, frequently described as a "privileged scaffold". acs.orgontosight.aitandfonline.com This designation stems from its recurring presence in a multitude of biologically active compounds, including a significant number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.gov The number of drugs incorporating a pyrazole nucleus has seen a notable increase, underscoring its importance in drug development pipelines. nih.govresearchgate.net

The versatility of the pyrazole core allows it to interact with a wide array of biological targets, such as enzymes and receptors, leading to a broad spectrum of pharmacological activities. researchgate.netontosight.ai Pyrazole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic, and antidepressant agents. wisdomlib.orgmdpi.comresearchgate.netmdpi.com The scaffold's value is not only in its biological activity but also in its favorable physicochemical and drug-like properties. ontosight.ai It can act as a bioisostere for other aromatic rings like benzene, often improving properties such as lipophilicity and water solubility. nih.gov Furthermore, its metabolic stability is a key factor contributing to its prevalence in recently approved drugs. acs.org

The synthetic accessibility of the pyrazole nucleus allows for extensive structural modifications, enabling medicinal chemists to fine-tune the pharmacological profiles of lead compounds to enhance efficacy and selectivity. researchgate.net This combination of proven therapeutic efficacy, versatile biological activity, and desirable physicochemical properties solidifies the pyrazole scaffold's status as a highly significant framework in contemporary drug discovery. acs.orgtandfonline.com

Below is a table of representative FDA-approved drugs containing the pyrazole scaffold, illustrating their diverse therapeutic applications.

| Drug Name | Therapeutic Class | Primary Indication(s) |

| Celecoxib (B62257) | Anti-inflammatory | Osteoarthritis, Rheumatoid Arthritis, Pain |

| Sildenafil | PDE5 Inhibitor | Erectile Dysfunction, Pulmonary Hypertension |

| Ruxolitinib | Kinase Inhibitor | Myelofibrosis, Polycythemia Vera |

| Axitinib | Kinase Inhibitor | Renal Cell Carcinoma |

| Baricitinib | Kinase Inhibitor | Rheumatoid Arthritis, Alopecia Areata |

| Crizotinib | Kinase Inhibitor | Non-Small Cell Lung Cancer |

| Edaravone | Free Radical Scavenger | Amyotrophic Lateral Sclerosis (ALS) |

This table contains a selection of drugs for illustrative purposes and is not exhaustive.

Classification and Therapeutic Relevance of Sulfonylated Pyrazole Structures

The incorporation of a sulfonyl or sulfonamide group into the pyrazole scaffold gives rise to sulfonylated pyrazole structures, a class of compounds with significant therapeutic relevance. acs.orgnih.gov This structural motif is a key pharmacophore in numerous pharmaceutically active agents. nih.gov These compounds can be broadly classified based on the nature and attachment point of the sulfur-containing moiety. A prominent class is the pyrazole sulfonamides, where a sulfonamide group (-SO₂NH₂) is attached to the pyrazole ring, often at the 4-position. acs.org

Sulfonylated pyrazoles are particularly recognized for their potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The archetypal example is Celecoxib, a selective COX-2 inhibitor, which features a p-sulfonamidophenyl group attached to the pyrazole ring. The sulfonamide moiety is crucial for its selective binding to the COX-2 isoenzyme. nih.gov

Beyond inflammation, this class of compounds has demonstrated a wide range of biological activities, including:

Anticancer Activity: Pyrazole sulfonamides have been investigated as antitumor agents, showing efficacy against various cancer cell lines. tandfonline.comnih.gov Their mechanisms often involve the inhibition of critical enzymes like carbonic anhydrases, which are overexpressed in many tumors. nih.gov

Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding group, making these derivatives effective inhibitors of carbonic anhydrase (CA) isoenzymes. nih.gov This activity is relevant for developing treatments for glaucoma, epilepsy, and certain types of cancer. researchgate.net

Antimicrobial and Antileishmanial Activity: Certain pyrazole sulfonamide derivatives have shown promise as antimicrobial and antileishmanial agents, highlighting the broad therapeutic potential of this structural class. nih.govresearchgate.net

The sulfonyl group itself, distinct from the sulfonamide, also plays a critical role. As seen in compounds like 1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole, the sulfonyl moiety (-SO₂R) is used to modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets and its pharmacokinetic profile. wisdomlib.org The therapeutic utility of sulfonylated pyrazoles is thus well-established, driven by the synergistic combination of the versatile pyrazole core and the potent pharmacophoric properties of the sulfonyl/sulfonamide group. researchgate.netnih.gov

Research Rationale for Investigating 4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole within the Pyrazole Pharmacophore

The specific rationale for investigating this compound stems from the established pharmacological importance of its core structural components: the 3-phenyl-1H-pyrazole scaffold and the sulfonyl functional group. The combination of these two motifs into a single molecule represents a logical step in the exploration of novel chemical space for drug discovery.

The research impetus can be broken down as follows:

Leveraging the 3-Phenyl-1H-pyrazole Core: The 3-phenyl-1H-pyrazole moiety is a well-validated pharmacophore present in numerous biologically active compounds. nih.gov Derivatives featuring this core have been successfully developed as kinase inhibitors (e.g., for BCR-ABL), anti-inflammatory agents, and multi-targeted inhibitors for cancer therapy. nih.gov The phenyl group at the 3-position often engages in crucial hydrophobic or π-π stacking interactions within the binding sites of target proteins. nih.gov Therefore, using this scaffold as a foundation provides a high probability of retaining or discovering significant biological activity.

Exploring Novel Chemical Space at the 4-Position: The 4-position of the pyrazole ring is a common site for substitution to modulate biological activity. researchgate.netnih.gov Placing the ethylsulfonyl group at this position creates a distinct substitution pattern compared to established drugs like Celecoxib, where the sulfonyl-containing group is on a phenyl ring attached to the pyrazole. This novel arrangement in this compound could lead to unique interactions with biological targets, potentially resulting in novel mechanisms of action, improved selectivity against off-target proteins, or efficacy in new therapeutic areas. The investigation of such analogs is driven by the goal of identifying next-generation therapeutic agents with superior profiles to existing treatments. acs.org

In essence, the research rationale for this compound is based on a strategy of molecular hybridization, combining the proven 3-phenyl-pyrazole scaffold with a bio-functional ethylsulfonyl group in a novel orientation to explore new avenues for therapeutic intervention.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2S |

|---|---|

Molecular Weight |

236.29 g/mol |

IUPAC Name |

4-ethylsulfonyl-5-phenyl-1H-pyrazole |

InChI |

InChI=1S/C11H12N2O2S/c1-2-16(14,15)10-8-12-13-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13) |

InChI Key |

BRHCYHIKNFFJJI-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(NN=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylsulfonyl 3 Phenyl 1h Pyrazole and Analogous Pyrazole Derivatives

Historical and Modern Approaches to Pyrazole (B372694) Nucleus Synthesis

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a subject of chemical synthesis for over a century. semanticscholar.orgnih.gov The foundational methods for constructing this core structure have been refined and expanded upon, leading to a diverse array of modern synthetic techniques.

Historically, the most common and classic method for pyrazole synthesis is the Knorr synthesis , first reported by Ludwig Knorr in 1883. nih.govorganic-chemistry.orgnih.gov This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. researchgate.nettandfonline.com For instance, the reaction of acetylacetone with hydrazine yields 3,5-dimethylpyrazole. semanticscholar.org Another early method, developed by Hans von Pechmann in 1898, involved the reaction of acetylene with diazomethane. semanticscholar.org Refluxing the reactants, often in an alcohol solvent, was a standard procedure for many years. researchgate.net

Modern synthetic approaches have focused on improving efficiency, regioselectivity, and substrate scope. These methods include:

One-pot multicomponent reactions (MCRs) , which allow for the synthesis of complex pyrazole derivatives in a single step from multiple starting materials. researchgate.netresearchgate.netnih.gov These reactions are highly atom-economical and often proceed under mild conditions. nih.govnih.gov

1,3-Dipolar cycloaddition reactions between a diazo compound and an alkyne or alkene. mdpi.comwisdomlib.org This method is particularly useful for accessing a wide range of substituted pyrazoles.

Reactions involving α,β-unsaturated carbonyl compounds with hydrazines. These reactions typically form pyrazoline intermediates, which are then oxidized to the corresponding pyrazoles. nih.govresearchgate.netnih.gov

Transition-metal catalyzed reactions , such as copper-promoted aerobic oxidative cycloadditions and palladium-catalyzed cross-coupling reactions, have emerged as powerful tools for pyrazole synthesis. google.comnih.govresearchgate.net

Microwave and ultrasound-assisted synthesis , which can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netnih.gov

These modern techniques offer greater control over the substitution pattern of the pyrazole ring and often provide access to compounds that are difficult to synthesize using classical methods.

Strategies for Regioselective Introduction of Sulfonyl Groups onto Pyrazole Rings

The introduction of a sulfonyl group onto the pyrazole ring is a key step in the synthesis of compounds like 4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole. Achieving regioselectivity—the ability to control the position of the sulfonyl group—is a significant challenge. Several strategies have been developed to address this.

Direct Sulfonylation and Cross-Coupling Methods

Direct sulfonylation involves the reaction of a pre-formed pyrazole ring with a sulfonating agent. A common method is the reaction of a pyrazole with chlorosulfonic acid, followed by treatment with thionyl chloride to yield a pyrazole sulfonyl chloride. This intermediate can then be further modified. Another approach involves the direct sulfonylation of pyrazolones with sulfonyl chlorides to produce pyrazolyl sulfonates.

Cross-coupling reactions offer a versatile method for introducing sulfonyl groups. These reactions typically involve a halogenated pyrazole and a sulfinate salt, often catalyzed by a transition metal like copper. For instance, a 4-iodopyrazole can undergo a Suzuki–Miyaura or Sonogashira reaction to introduce various substituents, which can then be followed by sulfonylation. nih.gov The development of radical-radical cross-coupling reactions has also provided new avenues for the synthesis of sulfonylated heterocycles.

Cyclocondensation Reactions Employing Sulfonyl Hydrazides

An alternative and powerful strategy involves incorporating the sulfonyl group into one of the building blocks before the pyrazole ring is formed. Cyclocondensation reactions using sulfonyl hydrazides have proven to be particularly effective for the synthesis of N-sulfonyl pyrazoles and 4-sulfonyl pyrazoles.

In one approach, the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines, catalyzed by molecular iodine, can lead to the formation of 4-sulfonyl pyrazoles through a tandem C(sp2)−H sulfonylation and pyrazole annulation. Another method involves the three-component coupling of 2-bromo-3,3,3-trifluoropropene, aldehydes, and sulfonyl hydrazides to synthesize 3-trifluoromethylpyrazoles, where the sulfonyl hydrazide is a key reactant. nih.gov The use of tosylhydrazones, derived from sulfonyl hydrazides, in cycloaddition reactions is also a well-established method for pyrazole synthesis. tandfonline.com

Synthetic Routes to this compound: Precursors and Intermediates

While a specific, detailed synthetic route for this compound is not extensively documented in readily available literature, a plausible pathway can be constructed based on the general synthetic methodologies for analogous pyrazole derivatives. The synthesis would likely involve the construction of the 3-phenyl-1H-pyrazole core followed by the introduction of the ethylsulfonyl group at the 4-position, or the use of precursors already containing the necessary fragments.

A potential synthetic strategy could begin with the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, which can be prepared via a Vilsmeyer-Haack reaction. semanticscholar.org This intermediate provides a handle at the 4-position for further functionalization.

Alternatively, a route could start from a β-dicarbonyl compound that already contains the phenyl group. For example, a substituted acetophenone could be condensed with a hydrazine to form a phenyl-substituted pyrazole. semanticscholar.org

The introduction of the ethylsulfonyl group could be achieved through several methods:

Direct Sulfonylation: The pre-formed 3-phenyl-1H-pyrazole could be subjected to direct sulfonylation at the 4-position using a reagent like ethanesulfonyl chloride. This approach would depend on the reactivity and regioselectivity of the pyrazole ring.

From a Sulfinyl Intermediate: A possible route could involve the synthesis of a 4-(ethylsulfinyl)pyrazole intermediate, which is then oxidized to the corresponding sulfone. The synthesis of 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole from β-bromo-α-(ethylsulfanyl)cinnamonitriles has been reported, suggesting the feasibility of introducing an ethylsulfinyl group that can be subsequently oxidized. nih.gov

Cross-Coupling: A 4-halo-3-phenyl-1H-pyrazole could be synthesized and then subjected to a cross-coupling reaction with an ethylsulfinate salt to introduce the ethylsulfonyl group.

A hypothetical synthetic pathway is outlined below:

| Step | Reaction | Reactants | Intermediate/Product |

| 1 | Knorr Pyrazole Synthesis | Phenyl-substituted 1,3-diketone, Hydrazine | 3-Phenyl-1H-pyrazole |

| 2 | Halogenation | 3-Phenyl-1H-pyrazole, Halogenating agent (e.g., NIS) | 4-Iodo-3-phenyl-1H-pyrazole |

| 3 | Sulfonylation | 4-Iodo-3-phenyl-1H-pyrazole, Sodium ethanesulfinate | This compound |

This proposed route combines established methods for pyrazole synthesis and functionalization to arrive at the target compound.

Green Chemistry and Sustainable Synthetic Pathways for Pyrazole Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of pyrazole derivatives. nih.govnih.gov These "green" approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency. nih.gov

Key principles of green chemistry applied to pyrazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water, ethanol, or deep eutectic solvents. nih.gov

Catalysis: Employing catalysts, including recyclable catalysts, to improve reaction efficiency and reduce the need for stoichiometric reagents. nih.gov

Energy Efficiency: Utilizing energy-efficient techniques such as microwave and ultrasound irradiation to accelerate reactions and reduce energy consumption. nih.govmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, often achieved through multicomponent reactions. nih.govnih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which simplifies work-up procedures and reduces waste. mdpi.com

For example, the synthesis of pyrazole derivatives has been successfully carried out in aqueous media, under solvent-free conditions using microwave irradiation, and with the aid of biodegradable catalysts. nih.govmdpi.com These sustainable pathways not only reduce the environmental impact of chemical synthesis but also often lead to improved yields and simplified procedures. nih.govnih.gov

Structure Activity Relationship Sar and Rational Design of 4 Ethylsulfonyl 3 Phenyl 1h Pyrazole Analogs

Impact of Substituents on the Pyrazole (B372694) Core Pharmacological Activity

The central pyrazole ring and its substituents are critical pharmacophoric features that govern the potency and selectivity of these compounds. nih.gov The diarylpyrazole framework correctly positions the key functional groups for interaction with the target enzyme's active site.

The sulfonyl group, including its ethylsulfonyl variant, is a key pharmacophoric element responsible for the selective inhibition of COX-2. nih.gov This moiety is typically located on the phenyl ring attached to the N1 position of the pyrazole. In the case of 4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole, the ethylsulfonyl group is at the 4-position of a phenyl ring. While much of the literature focuses on the sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) groups as bioisosteres, the underlying principles apply to the ethylsulfonyl (-SO2Et) group as well.

Table 1: Comparison of Sulfonyl-based Moieties and their Bioisosteric Replacements

| Moiety | Chemical Formula | Key Interactions | Reference |

|---|---|---|---|

| Sulfonamide | -SO₂NH₂ | Hydrogen bonding | nih.gov |

| Methylsulfonyl | -SO₂CH₃ | Hydrogen bonding | researchgate.net |

| Ethylsulfonyl | -SO₂CH₂CH₃ | Hydrogen bonding, potential for altered lipophilicity | Inferred from analogs |

| Azido (B1232118) | -N₃ | Electrostatic interactions | nih.gov |

SAR studies on various diarylpyrazole derivatives have shown that substitutions on this phenyl ring can significantly impact potency and selectivity. For instance, electron-withdrawing groups on the phenyl ring have been shown to enhance COX-2 inhibitory activity, while electron-donating groups may decrease it. acs.org The specific orientation of this phenyl group is critical for optimal interaction with the hydrophobic regions of the COX-2 active site.

The substituent on the nitrogen atom at the 1-position of the pyrazole ring is pivotal for the compound's activity. In the case of this compound, this is typically a phenyl group bearing the ethylsulfonyl moiety. The nature of this N1-substituent is a key determinant of COX-2 selectivity.

Studies have demonstrated that N-substitution is essential for potent in vitro COX-2 inhibitory activity, as unsubstituted analogs are generally less potent. nih.gov An increase in the size of the nitrogen substituent can, in some cases, improve COX-2 inhibitory potency. nih.gov However, extensive modifications can also lead to a decrease in activity, highlighting the need for a balanced substitution pattern. For instance, in a series of 1,5-diarylpyrazoles, N-substitution on the sulfonamide moiety was explored, revealing that incorporating the SO2NH2 group into a fused ring system could still yield selective COX-2 inhibitors. researchgate.net

Computational Approaches in SAR Elucidation

Computational methods are invaluable tools for understanding the complex SAR of this compound analogs and for the rational design of new, more effective compounds.

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for biological activity. For diarylpyrazole COX-2 inhibitors, a common pharmacophore model includes a central heterocyclic ring, two adjacent aromatic rings, and a hydrogen bond acceptor/donor feature corresponding to the sulfonyl group. nih.govresearchgate.net

These models are often developed based on the crystal structure of COX-2 in complex with a known inhibitor, such as celecoxib (B62257). researchgate.net The model typically highlights the importance of the sulfonyl group fitting into the secondary pocket of the COX-2 binding site. researchgate.net Overlay analysis of different analogs onto a validated pharmacophore model can help predict their potential activity and guide the design of new derivatives with improved binding affinity.

Table 2: Key Pharmacophoric Features for Diarylpyrazole COX-2 Inhibitors

| Feature | Description | Importance | Reference |

|---|---|---|---|

| Central Heterocycle | Pyrazole ring | Scaffold for substituent positioning | nih.gov |

| Vicinal Aryl Rings | Phenyl groups at C3 and N1 | Hydrophobic interactions in the active site | nih.gov |

| Sulfonyl Moiety | e.g., Ethylsulfonyl | Interaction with COX-2 specific side pocket, key for selectivity | researchgate.net |

| Hydrogen Bond Acceptors | Oxygen atoms of the sulfonyl group | Formation of hydrogen bonds with active site residues | researchgate.net |

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For diarylpyrazole COX-2 inhibitors, 2D and 3D-QSAR models have been developed to predict their inhibitory potency. nih.govnih.gov

These models often use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural features of the molecules. The resulting equations can then be used to predict the activity of newly designed compounds. For example, QSAR studies on triazole-bearing compounds, which are bioisosteres of pyrazoles, have highlighted the necessity of the triazole and other scaffolds for effective COX-2 inhibition. nih.gov Such studies provide valuable insights into the structural requirements for potent and selective COX-2 inhibition and can accelerate the drug discovery process.

Principles of Rational Drug Design Applied to this compound Scaffold

The rational design of analogs based on the this compound scaffold is deeply rooted in the principles established for the broader class of diaryl heterocyclic compounds, which are renowned as selective inhibitors of cyclooxygenase-2 (COX-2). The structure-activity relationships (SAR) and design strategies for this class have been extensively elucidated through studies of the archetypal drug, celecoxib. These principles, including pharmacophore modeling, structure-activity relationship analysis, and bioisosteric replacement, are directly applicable to the targeted optimization of derivatives of the this compound core.

Pharmacophore and Binding Model

The accepted pharmacophore model for selective COX-2 inhibitors based on a central pyrazole ring involves a specific three-dimensional arrangement of chemical features that facilitate a tight and selective binding to the target enzyme. The key distinction between the COX-1 and COX-2 active sites is the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2. This substitution creates an accessible secondary pocket in the COX-2 active site that is not present in COX-1. nih.gov Rational drug design for this scaffold exploits this difference to achieve selectivity.

The essential features of the pharmacophore are:

A central heterocyclic ring (the 1H-pyrazole core).

Two adjacent aryl rings (or one aryl and a suitable substituent) that occupy the primary hydrophobic active site.

A key pharmacophore, typically a sulfonamide (SO2NH2) or a methylsulfonyl (SO2Me) group, on one of the aryl rings. nih.gov This group is specifically designed to project into and interact with the secondary pocket of the COX-2 enzyme. brieflands.com

In the this compound scaffold, the 3-phenyl group is positioned to interact with the primary hydrophobic channel of the enzyme, while the 4-ethylsulfonyl group serves as the critical moiety for achieving COX-2 selectivity by binding within the aforementioned secondary pocket. Molecular modeling studies show that this sulfonyl group can form crucial interactions, such as hydrogen bonds and electrostatic interactions, with residues like Arginine (Arg513) deep within this pocket. nih.govacs.org

Structure-Activity Relationship (SAR) Analysis

SAR studies on diarylpyrazole analogs have provided a clear roadmap for optimizing potency and selectivity.

The C-4 Sulfonyl Moiety: The substituent at the para-position of the N-1 phenyl ring in celecoxib analogs (or at the C-4 position of the pyrazole in the user's specified scaffold) is the primary determinant of COX-2 selectivity. The presence of a sulfonamide or a similar hydrogen-bond-accepting group is crucial. nih.gov Deletion or significant alteration of this group typically leads to a loss of selectivity and potency. The ethylsulfonyl group in this compound serves this purpose, acting as a bioisostere for the sulfonamide or methylsulfonyl groups found in many established COX-2 inhibitors.

The C-3 Phenyl Ring: Modifications to the phenyl ring at the C-3 position can fine-tune the compound's potency. The introduction of various substituents can alter the hydrophobic and electronic interactions within the main active site channel. For instance, in celecoxib analogs, a methyl group at the para-position of the C-5 phenyl ring (analogous to the C-3 phenyl in the specified scaffold) was found to be optimal for activity.

The Pyrazole Core: The central pyrazole ring acts as a rigid scaffold that holds the aryl and sulfonyl moieties in the correct spatial orientation for optimal binding to the COX-2 active site. Its stability and synthetic accessibility make it a favored core structure in this class of inhibitors. nih.govacs.org

Bioisosteric Replacement Strategies

A key strategy in the rational design of pyrazole-based inhibitors is the bioisosteric replacement of the critical sulfonyl-containing pharmacophore. Bioisosteres are functional groups that possess similar physical and chemical properties, which can elicit a comparable biological response. This approach is used to modulate a compound's potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Extensive research has focused on replacing the sulfonamide (SO2NH2) group of celecoxib with other moieties to explore alternative interactions within the COX-2 secondary pocket. These studies provide direct insight into how the ethylsulfonyl group of this compound could be modified.

Notable bioisosteric replacements for the sulfonamide group include:

Azido (N₃) Group: The azido group is a dipolar bioisostere that can be inserted deep into the secondary pocket of the COX-2 binding site, where it can participate in electrostatic interactions with Arg513. nih.govacs.org

Cyano (CN) Group: The linear geometry and electron-withdrawing nature of the cyano group allow it to serve as a replacement for the sulfonamide, leading to potent anti-inflammatory agents. nih.govlookchem.com

Carbothioamide (CSNH₂) Group: Conversion of a cyano group to a carbothioamide moiety has also been explored, resulting in compounds with significant COX-2 inhibitory activity. nih.gov

The following table summarizes the effects of bioisosteric replacement on the sulfonamide group of a celecoxib analog, demonstrating the impact on COX-1 and COX-2 inhibition.

| Compound | Bioisosteric Group (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |

|---|---|---|---|---|

| Celecoxib (Reference) | -SO₂NH₂ | 15.0 | 0.05 | 300 |

| Azido Analog | -N₃ | >100 | 0.08 | >1250 |

| Cyano Analog (2e) | -CN | 14.8 | 0.18 | 82.2 |

| Carbothioamide Analog (3b) | -CSNH₂ | 13.2 | 0.12 | 110 |

Data sourced from studies on celecoxib analogs where the p-sulfonamide phenyl group is replaced with other functional groups. nih.govacs.orgnih.gov The IC₅₀ and SI values are illustrative of the principles of bioisosterism in this scaffold class.

Scaffold Hopping

Scaffold hopping is a more advanced rational design strategy where the central core of a molecule (the scaffold) is replaced with a structurally different core, while preserving the essential three-dimensional arrangement of the key pharmacophoric groups. nih.govpsu.edu In the context of the diarylpyrazole class, the pyrazole ring has been successfully replaced by other five- or six-membered heterocycles to discover novel and patentable COX-2 inhibitors. acs.org For example, the furanone core in Rofecoxib and the pyridine (B92270) core in Etoricoxib are successful outcomes of scaffold hopping from the original pyrazole scaffold, both retaining the characteristic diaryl substitution pattern and a sulfonyl or related group required for COX-2 selectivity. nih.gov This principle could be applied to the this compound backbone to generate new chemical entities with potentially improved drug-like properties.

Molecular Mechanisms of Action for 4 Ethylsulfonyl 3 Phenyl 1h Pyrazole and Its Active Analogs

Determination of Molecular Targets and Binding Interactions

Identifying the direct molecular targets and characterizing the nature of the binding interaction are foundational to understanding the mechanism of action of any bioactive compound. For pyrazole (B372694) derivatives, a range of targets has been identified, and their binding modes are being actively investigated through computational and experimental methods.

While specific direct target engagement studies such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Differential Scanning Fluorimetry (DSF) for 4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole are not extensively detailed in publicly available literature, broader research on pyrazole analogs provides insights into their binding capabilities. Molecular docking and simulation studies are frequently employed to predict and analyze these interactions.

For instance, molecular docking has been utilized to understand how pyrazole derivatives bind to the active sites of various proteins. These computational studies reveal that binding is often stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues within the target's binding pocket. researchgate.net In one study, a pyrazole derivative showed a strong binding affinity for Human Thymidylate Kinase (HaTMK), with interactions involving residues such as Asp15, Phe105, and Phe72. researchgate.net Similarly, docking assays for 1,3-diphenyl-1H-pyrazole analogs with the MEK enzyme highlighted significant hydrophobic interactions within the ATP-binding pocket. nih.gov The pyrazole ring itself often acts as a bioisostere of an aryl group, which can improve properties like lipophilicity, facilitating better interaction with the binding pocket of a target protein. nih.gov

Bioactive molecules can exert their effects by binding to two principal types of sites on a target protein: orthosteric and allosteric sites. Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate. nih.gov In contrast, allosteric modulators bind to a secondary, topographically distinct site, inducing a conformational change that alters the protein's activity. nih.gov

Orthosteric Binding: Many pyrazole-based inhibitors function through orthosteric binding.

Tubulin Inhibition: Certain indenopyrazole analogues act as tubulin polymerization inhibitors by competing with colchicine (B1669291) for its binding site on tubulin. mdpi.com

Kinase Inhibition: Pyrazole-containing compounds have been shown to bind to the ATP-binding pocket of kinases, acting as competitive inhibitors. nih.gov

DHPS Inhibition: The antibacterial drug Sulfaphenazole, which contains a pyrazole ring, functions as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS) in bacteria. nih.gov

Allosteric Binding: The pyrazole scaffold is also found in molecules that function as allosteric modulators, which can offer greater subtype selectivity compared to orthosteric ligands because allosteric sites are generally less conserved across protein families. nih.govnih.gov

Muscarinic Receptor Modulation: A notable example is the development of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR). nih.gov These compounds bind to an allosteric site, distinct from the acetylcholine binding site, and modulate the receptor's response to its endogenous ligand. nih.gov This approach is being explored for treating neurological and psychiatric disorders. nih.gov

Elucidation of Downstream Signaling Pathway Modulation

The binding of pyrazole compounds to their molecular targets initiates a cascade of intracellular events, leading to the modulation of key signaling pathways that govern fundamental cellular processes.

Kinase cascades are central to cellular signal transduction, regulating cell proliferation, differentiation, survival, and inflammation. The Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways are critical networks that are often dysregulated in disease. nih.govresearchgate.netresearchgate.net

MAPK Pathway: The MAPK pathway includes cascades like the ERK, JNK, and p38 pathways. researchgate.net Docking studies suggest that 1,3-diphenyl-1H-pyrazole derivatives can inhibit MEK, a key kinase in the ERK pathway, suggesting a mechanism for suppressing abnormal signaling that contributes to cell proliferation. nih.gov

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. nih.govmdpi.com Upon activation by growth factors, PI3K activates the kinase Akt, which in turn phosphorylates numerous downstream targets. mdpi.com An indenopyrazole analogue has been shown to inhibit Phosphatase and Tensin Homolog (PTEN) phosphorylation, which would subsequently impact the PTEN/Akt/NF-кB signaling pathway. mdpi.com

JAK/STAT Pathway: This pathway is a primary route for cytokine signaling. researchgate.netnih.gov Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription. researchgate.net While direct modulation by this compound is not established, the interconnectedness of these pathways means that inhibition of one cascade (e.g., MAPK) can influence the others. researchgate.net

Several pyrazole derivatives exhibit anti-inflammatory properties by interfering with the production of key inflammatory mediators.

Cytokine Production: Certain novel pyrazole derivatives have been shown to act as potent anti-inflammatory agents by inhibiting the activation of Nuclear Factor kappa B (NF-ĸB). nih.gov NF-ĸB is a critical transcription factor that controls the expression of proinflammatory genes. nih.gov By preventing NF-ĸB activation in macrophage-like cells, these compounds significantly inhibit the production of various proinflammatory cytokines. nih.gov

Prostaglandin (B15479496) Synthesis: The classic non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone, a pyrazolidinedione derivative, exerts its effect by binding to and inactivating prostaglandin H synthase (also known as cyclooxygenase or COX), a key enzyme in the pathway that produces prostaglandins. nih.govnih.gov Other pyrazole analogs have also demonstrated potent and selective inhibition of the COX-2 isoform. nih.gov

The modulation of signaling pathways by pyrazole compounds ultimately manifests as profound effects on core cellular processes, particularly those relevant to cancer biology.

Cell Cycle Progression: Multiple pyrazole derivatives have been found to arrest the cell cycle, a key mechanism for controlling cell proliferation. An indenopyrazole analogue was shown to arrest tumor cells in the G2/M phase of the cell cycle. mdpi.com Similarly, a novel pyrazole compound known as PTA-1 also arrests cancer cells in the S and G2/M phases. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. The pyrazole derivative PTA-1 has been shown to be a potent inducer of apoptosis in triple-negative breast cancer cells. nih.govnih.govresearchgate.net This is achieved through mechanisms including the externalization of phosphatidylserine, activation of effector caspase-3/7, and subsequent DNA fragmentation. nih.govresearchgate.net

Tubulin Dynamics: The microtubule network, formed by the polymerization of tubulin, is essential for cell division, structure, and transport. Several pyrazole-based compounds have been identified as tubulin polymerization inhibitors. mdpi.comnih.gov By disrupting microtubule organization, these compounds can effectively halt mitosis and induce apoptosis. nih.gov For example, the indenopyrazole analogue 2 was found to compete with colchicine in binding to tubulin, thereby inhibiting its polymerization. mdpi.com Gene expression analysis of cells treated with PTA-1 revealed a profile similar to that of known tubulin inhibitors, and subsequent biochemical assays confirmed its ability to disrupt microtubule organization and inhibit tubulin polymerization. nih.gov

The table below summarizes the observed effects of various pyrazole analogs on key cellular processes.

| Compound/Analog Class | Effect on Cell Cycle | Apoptosis Induction Mechanism | Impact on Tubulin Dynamics |

| PTA-1 nih.govnih.govresearchgate.net | S and G2/M Arrest | Caspase-3/7 activation, Phosphatidylserine externalization | Inhibits tubulin polymerization, Disrupts microtubules |

| Indenopyrazole Analogue 2 mdpi.com | G2/M Arrest | Activation of caspase pathways | Inhibits tubulin polymerization (colchicine site) |

| Pyrazole Derivative 5b mdpi.com | Not specified | Not specified | Inhibits tubulin polymerization |

Assessment of Target Selectivity and Polypharmacology

The therapeutic efficacy and potential applications of a chemical compound are intrinsically linked to its target selectivity and polypharmacology—the ability to interact with multiple biological targets. For derivatives of the 3-phenyl-1H-pyrazole scaffold, to which this compound belongs, research has revealed a complex pattern of interactions with various enzymes, particularly protein kinases. The assessment of this profile is crucial for understanding the compound's molecular mechanism of action. While specific data on this compound is not extensively detailed in publicly available research, the target selectivity of its active analogs provides a framework for its potential biological activity.

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs that target a wide range of proteins. nih.gov Analogs of 3-phenyl-1H-pyrazole have been identified as potent inhibitors of several key enzyme families, demonstrating that modifications to the pyrazole core can modulate both potency and selectivity.

Kinase Inhibition Profiling

A significant number of pyrazole derivatives have been developed as protein kinase inhibitors. mdpi.com The polypharmacology of these compounds is often evaluated through extensive kinase profiling assays, where the compound is tested against a large panel of kinases to determine its selectivity.

One prominent example of a multi-targeted pyrazole-based kinase inhibitor is AT9283. This compound, a pyrazol-4-yl urea (B33335) derivative, was found to inhibit not only Aurora A and Aurora B kinases but also Janus kinase 2 (JAK2) and the Abelson kinase (Abl), including its T315I mutant form which confers resistance to other inhibitors. psu.eduresearchgate.net This multi-targeting capability is a hallmark of polypharmacology and can lead to broader anti-cancer activity. psu.edu

Further studies have focused on designing pyrazole derivatives with specific multi-targeted profiles. A series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were synthesized and shown to potently inhibit both JAK2/3 and Aurora A/B kinases. nih.gov One analog in this series, compound 10e , demonstrated a balanced inhibition profile against all four kinases. nih.gov Such multi-targeted inhibitors can affect distinct but complementary signaling pathways involved in cell proliferation and survival. The inhibitory activities of these compounds are often quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 10e | JAK2 | 0.166 | nih.gov |

| JAK3 | 0.057 | ||

| Aurora A | 0.939 | ||

| Aurora B | 0.583 | ||

| AT9283 | Aurora A | 0.003 | psu.edu |

| Aurora B | 0.0015 |

The development of pyrazole-thiazolidin-4-one derivatives has also yielded potent and selective inhibitors of Aurora A kinase, a key regulator of mitosis. nih.gov The selectivity of these compounds is critical, as off-target kinase inhibition can lead to unintended biological effects.

Inhibition of Other Enzyme Systems

Beyond kinases, the 3-phenyl-1H-pyrazole scaffold has been utilized to develop inhibitors for other important enzyme classes, demonstrating the versatility of this core structure.

Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibition: In the context of neurodegenerative diseases like Alzheimer's, researchers have developed 3-aryl-1-phenyl-1H-pyrazole derivatives that act as dual inhibitors of both MAO and AChE. researchgate.net These enzymes are critical targets in Alzheimer's therapy. Most compounds in the studied series showed good inhibitory activity against AChE and were highly selective for the MAO-B isoform over MAO-A. researchgate.net For instance, N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine was identified as a potent AChE inhibitor, while other analogs displayed potent and selective MAO-B inhibition. researchgate.net This dual-target approach represents a deliberate use of polypharmacology to address multiple facets of a complex disease.

| Compound | Target Enzyme | pIC50 | Reference |

|---|---|---|---|

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine (3e) | AChE | 4.2 | researchgate.net |

| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine (3f) | MAO-B | 3.47 |

Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of some pyrazole compounds are attributed to their selective inhibition of cyclooxygenase-2 (COX-2). nih.gov The well-known anti-inflammatory drug Celecoxib (B62257), which features a 1,5-diphenylpyrazole core, is a prime example of a selective COX-2 inhibitor. The selectivity for COX-2 over COX-1 is a key feature that distinguishes its mechanism from traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Advanced Computational Methodologies in the Investigation of 4 Ethylsulfonyl 3 Phenyl 1h Pyrazole

Molecular Docking Simulations for Ligand-Protein Interactions and Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the specific interactions that drive molecular recognition and biological activity. In the context of pyrazole-based compounds, docking studies are widely employed to elucidate their binding modes within the active sites of various protein targets, such as enzymes and receptors. nih.govresearchgate.netnih.gov

The process involves placing the 3D structure of a compound like 4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole into the binding pocket of a target protein and evaluating the potential binding poses using a scoring function. This analysis reveals key molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and specific amino acid residues of the protein. For instance, studies on pyrazole (B372694) derivatives have shown that the pyrazole ring and its substituents can form critical contacts that determine the compound's inhibitory potency. nih.govfrontiersin.org In a docking study of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives against Cyclin-Dependent Kinase 2 (CDK2), the most potent compound was inserted into the crystal structure of the active site to determine its probable binding model. nih.gov Similarly, docking simulations of pyrazoline-containing benzenesulfonamides against the human estrogen receptor helped predict binding affinity and potential antiproliferative activity. researchgate.net

These simulations can predict that specific structural features, such as the phenyl and ethylsulfonyl groups of this compound, will engage with corresponding hydrophobic or polar pockets in a target's active site, guiding further structural modifications to enhance binding affinity and selectivity. nih.gov

| Pyrazole Derivative Class | Protein Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| Pyrazole-carboxamides | Carbonic Anhydrase I & II (hCA I & hCA II) | Interactions with apolar amino acid residues (e.g., Phe131, Val135) at the entrance of the active site. | nih.gov |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Determination of the probable binding model within the enzyme's active site to explain inhibitory activity. | nih.gov |

| Pyrazoline-containing benzenesulfonamides | Human Estrogen Receptor | Prediction of binding fitness and correlation with antiproliferative activity against breast cancer cell lines. | researchgate.net |

| Thiophene-based N-phenyl pyrazolines | Epidermal Growth Factor Receptor (EGFR) | Interactions with hydrophobic residues via the quinazoline ring, indicating good absorption capacity. | japsonline.com |

Molecular Dynamics Simulations to Analyze Ligand-Target Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, analyzing the movements of atoms and molecules over time. This technique is used to assess the stability of a ligand-target complex and observe any conformational changes that may occur upon binding. mdpi.com

Following a docking study, the most promising ligand-protein complex is subjected to MD simulation in a simulated physiological environment. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value suggests that the ligand remains securely bound in its predicted pose. For example, MD simulations were used to verify the stability of complexes between pyrazole derivatives of usnic acid and their target, PPARγ agonists, confirming the binding posture obtained from docking. nih.gov These simulations provide crucial information on the durability of the interactions identified in docking and can reveal subtle but important conformational adjustments in both the ligand and the protein that are essential for biological function.

Virtual Screening for Identification of Novel Bioactive Analogs

Virtual screening (VS) is a powerful computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. arxiv.org This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. arxiv.org For a scaffold like this compound, VS can be used to discover novel analogs with potentially enhanced activity or new therapeutic applications. researchgate.netnih.gov

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target protein is unknown, but a set of molecules with known activity is available. mdpi.com This method relies on the principle that molecules with similar structures or properties are likely to have similar biological activities.

Pharmacophore-Based Screening : A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A model can be generated from a known active compound like this compound and then used to screen databases for other molecules that match these features. mdpi.com

Shape-Based Screening : This approach uses the 3D shape of a known active ligand as a template to find other molecules in a database with a similar shape, assuming that shape complementarity is a key determinant of binding.

Structure-based virtual screening (SBVS) is utilized when the 3D structure of the target protein is known. arxiv.orgplos.org It involves docking a large library of compounds into the target's binding site and ranking them based on their predicted binding affinity. plos.org

Docking-Based Screening : This is the most common SBVS method. Libraries containing hundreds of thousands of compounds can be computationally docked against a protein target. plos.orgnih.gov For instance, a virtual screen of approximately 340,000 small molecules against the active site of proteasomes led to the identification of a novel proteasome inhibitor with a pyrazole scaffold. nih.govfiu.edu This highlights the power of SBVS in discovering new hits.

Fragment-Based Screening : This technique involves screening libraries of small chemical fragments to identify those that bind weakly to the target. These fragments can then be computationally grown or linked together to create a more potent lead molecule, potentially incorporating the pyrazole scaffold of this compound as a core element.

| Screening Type | Methodology | Application Example | Outcome | Reference |

|---|---|---|---|---|

| Ligand-Based | Pharmacophore Modeling | Screening for TRPV4 antagonists using features from known inhibitors. | Identification of six hit compounds with high fitness scores. | mdpi.com |

| Structure-Based | Docking-Based Screening | Screening of ~340,000 molecules against the proteasome active site. | Discovery of a novel proteasome inhibitor with a pyrazole scaffold. | nih.govfiu.edu |

| Structure-Based | Docking-Based Screening | Screening for inhibitors of SARS-CoV-2 papain-like protease (PLpro). | Discovery of a 3-phenyl-1H-5-pyrazolylamide scaffold as a hit. | nih.gov |

| Structure-Based | Docking-Based Screening | Screening of pyrazole derivatives of usnic acid against PPARγ agonists. | Identification of seven hit compounds as potential anti-hyperglycemic agents. | nih.gov |

De Novo Design Approaches for Optimized Pyrazole Scaffolds

De novo design is a computational strategy that aims to create entirely new molecules with desired properties from scratch. Instead of screening existing libraries, de novo design algorithms build novel chemical structures, often piece by piece, directly within the binding site of a target protein.

These approaches can use the pyrazole scaffold as a starting point or a building block. The software can then explore different chemical substitutions at various positions on the pyrazole ring to optimize interactions with the target protein. For example, an algorithm could suggest modifications to the phenyl or ethylsulfonyl groups of this compound to improve binding affinity, selectivity, or pharmacokinetic properties. This method holds significant promise for generating innovative pyrazole-based drug candidates that are highly tailored to their biological target, moving beyond the chemical space of existing compound libraries. researchgate.net

Translational Research Prospects and Future Directions for 4 Ethylsulfonyl 3 Phenyl 1h Pyrazole

Identification and Validation of Novel Therapeutic Targets

The initial step in harnessing the therapeutic potential of 4-(ethylsulfonyl)-3-phenyl-1H-pyrazole would involve comprehensive screening to identify and validate its biological targets. Pyrazole (B372694) derivatives have been shown to interact with a wide array of biological targets, including enzymes and receptors. The specific substitution pattern of an ethylsulfonyl group at the 4-position and a phenyl group at the 3-position will dictate its unique pharmacological profile.

Modern target identification strategies could be employed, such as chemical proteomics, where the compound is used as a bait to isolate its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal potential therapeutic targets. Furthermore, computational approaches like inverse docking, where the compound is screened against a library of known protein structures, could predict potential binding targets, which would then require experimental validation.

Design and Development of Multi-Targeting Therapeutic Agents

Chronic and complex diseases often involve multiple pathological pathways. Consequently, therapeutic agents that can modulate several targets simultaneously, known as multi-target-directed ligands (MTDLs), are gaining increasing interest. The pyrazole scaffold is a versatile platform for the design of such agents. nih.govnih.gov For instance, various 3-aryl-1-phenyl-1H-pyrazole derivatives have been investigated as multi-target agents for Alzheimer's disease by simultaneously inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes. nih.govnih.gov

Should initial screenings reveal that this compound interacts with multiple targets of interest for a specific disease, its structure could be further optimized to fine-tune its activity profile. Structure-activity relationship (SAR) studies would be crucial in understanding how modifications to the phenyl and ethylsulfonyl groups, as well as the pyrazole core, affect its potency and selectivity for each target. This rational design approach could lead to the development of novel MTDLs with enhanced therapeutic efficacy and potentially reduced side effects compared to single-target agents or combination therapies.

Integration with Advanced High-Throughput Screening and Omics Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries against specific biological targets. nih.govassaygenie.comprinceton.edu Once a primary target for this compound is identified, HTS assays can be developed to screen for analogs with improved activity. These assays are often based on fluorescence, luminescence, or radioactivity, providing a quantitative measure of a compound's effect on the target. nih.gov

Furthermore, "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a systems-level understanding of the compound's mechanism of action. For example, treating cells with this compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), or metabolite concentrations (metabolomics) can reveal the cellular pathways modulated by the compound. This holistic view can help in identifying novel therapeutic applications, understanding potential off-target effects, and discovering biomarkers to predict patient response.

Comprehensive Preclinical Characterization of Lead Candidates

Any promising derivative of this compound identified through the aforementioned steps would need to undergo rigorous preclinical characterization before it could be considered for clinical development. This involves a detailed evaluation of its pharmacokinetic properties and metabolic fate.

Pharmacokinetic Profiling in Preclinical Animal Models

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. Preclinical PK studies are typically conducted in animal models, such as rats, to understand how the compound behaves in vivo. nih.gov These studies provide crucial information on parameters like bioavailability, plasma concentration over time, and tissue distribution. For instance, a study on the pyrazole derivative 4-methylpyrazole (B1673528) in rats demonstrated its inhibitory effect on cytochrome P-450, which significantly altered the clearance of another drug, antipyrine. nih.gov Understanding the PK profile of a lead candidate is essential for determining its potential for further development.

Table 1: Representative Pharmacokinetic Parameters from a Preclinical Study in Rats

| Parameter | Value | Unit |

| Clearance (CL) | 0.076 +/- 0.008 | L/hr.kg |

| Volume of Distribution (Vd) | 0.56 +/- 0.04 | L/kg |

| Mean Residence Time (MRT) | 7.39 +/- 0.56 | hr |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific pharmacokinetic data for this compound in rats is not available in the public domain. The values are based on a study of a different pyrazole derivative. nih.gov

Metabolite Identification and Metabolic Stability Studies (Preclinical)

Metabolism is the process by which the body chemically modifies drugs, often to facilitate their excretion. Identifying the metabolites of a drug candidate is a critical step in preclinical development, as metabolites can be active, inactive, or even toxic. In vitro metabolic stability studies, often using liver microsomes or hepatocytes, provide an initial assessment of how quickly a compound is metabolized. researchgate.netmq.edu.aunih.govfigshare.com The stability of compounds containing a sulfonyl group can be influenced by both electronic and steric factors. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole?

The synthesis typically involves two key steps:

- Pyrazole ring formation : Cyclization of hydrazine derivatives (e.g., phenylhydrazine) with β-keto esters or equivalent carbonyl compounds under acidic or basic conditions. For example, refluxing in ethanol with catalytic HCl yields the pyrazole core .

- Ethylsulfonyl group introduction : Reacting the pyrazole intermediate with ethylsulfonyl chloride via nucleophilic substitution in the presence of a base (e.g., triethylamine) at 0–25°C. Solvent choice (e.g., DCM or THF) impacts reaction efficiency . Methodological tip: Monitor reaction progress using TLC and purify via column chromatography (petroleum ether/ethyl acetate gradients).

Q. How can the purity and structural integrity of the synthesized compound be verified?

- Purity assessment : Use HPLC (>95% purity threshold) or elemental analysis (C, H, N, S content within ±0.4% of theoretical values) .

- Structural confirmation : Employ - and -NMR to identify key signals (e.g., sulfonyl group at δ ~3.3 ppm for , aromatic protons at δ 7.2–7.8 ppm). IR spectroscopy can confirm sulfonyl stretches (~1320–1160 cm) .

Q. What are the recommended storage conditions for this compound?

Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the sulfonyl group. Conduct stability studies using accelerated thermal degradation (40°C/75% RH for 6 months) to assess decomposition pathways .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved across studies?

Contradictions often arise from variations in substituent positioning, assay protocols, or cell models. To address this:

- Perform dose-response studies (IC/EC) across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Use molecular docking to assess binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) and validate with SPR (surface plasmon resonance) .

- Cross-reference with structurally analogous compounds (e.g., 5-substituted pyrazoles) to identify activity trends .

Q. What strategies optimize the reaction yield of the ethylsulfonyl functionalization step?

- Solvent optimization : Replace DCM with THF to enhance nucleophilicity, achieving yields >85% .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or phase-transfer catalysts (e.g., TBAB) to accelerate substitution .

- Temperature control : Maintain 0–5°C during ethylsulfonyl chloride addition to minimize side reactions (e.g., sulfonation of aromatic rings) .

Q. How can computational methods aid in predicting the compound’s pharmacokinetic properties?

- Use QSAR models to estimate logP (lipophilicity) and permeability (e.g., Caco-2 cell predictions).

- Perform MD simulations (GROMACS/AMBER) to assess metabolic stability, focusing on sulfonyl group susceptibility to cytochrome P450 oxidation .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.